7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine |
InChI |
InChI=1S/C8H9N3/c1-5-6(9)4-11-7-2-3-10-8(5)7/h2-4,10H,9H2,1H3 |
InChI Key |
PEWXKKSKCBPCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1N)C=CN2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 7 Methyl 1h Pyrrolo 3,2 B Pyridin 6 Amine
Retrosynthetic Analysis of the 7-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine Scaffold
A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for its synthesis. The primary disconnection can be made at the pyrrole (B145914) ring, suggesting a strategy that involves the formation of this ring onto a pre-existing, functionalized pyridine (B92270) core. This approach often involves the cyclization of a substituted aminopyridine precursor. Another key disconnection involves the C-N bond of the 6-amino group, indicating a late-stage introduction of the amine via nucleophilic aromatic substitution or a transition metal-catalyzed amination reaction on a suitable pyrrolopyridine precursor. Furthermore, disconnection of the methyl group at the 7-position suggests its introduction via alkylation or through the use of a methylated starting material. These retrosynthetic pathways guide the design of both direct and modular synthetic routes.
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the this compound core in a more linear fashion, often involving cascade reactions or strategic functional group interconversions.
Cascade Reactions for Pyrrolo[3,2-b]pyridine Ring Construction
Cascade reactions offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrrolo[3,2-b]pyridines. These one-pot sequences can involve multiple bond-forming events, rapidly assembling the target scaffold from simple starting materials. For instance, a cascade process could be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent aromatization to furnish the pyrrolopyridine core. researchgate.net Another approach involves a Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration cascade to construct polysubstituted pyrrolo[3,4-b]pyridin-5-ones. nih.govmdpi.com While not directly yielding the target compound, these methodologies demonstrate the power of cascade reactions in building the fundamental pyrrolopyridine framework, which can then be further functionalized. Research into similar cascade reactions that could directly produce this compound is an active area of investigation.
Functional Group Interconversions on Precursor Scaffolds
The synthesis of this compound can also be achieved through the strategic manipulation of functional groups on a pre-formed pyrrolopyridine scaffold. This can involve a variety of transformations to install the desired methyl and amino groups. For example, a precursor such as a halogenated or nitro-substituted pyrrolopyridine can be used. The amino group can be introduced by the reduction of a nitro group or through nucleophilic aromatic substitution of a halide. vanderbilt.edu The methyl group can be introduced via a suitable methylation reaction. This approach allows for flexibility in the synthesis, as the functional group interconversions can be tailored based on the available starting materials and the desired final product.
Modular Approaches for Pyrrolopyridine Synthesis Applicable to this compound
Modular approaches offer a highly flexible and convergent strategy for the synthesis of this compound. These methods involve the coupling of pre-functionalized pyridine and pyrrole precursors or the construction of one ring onto the other using powerful cross-coupling and cyclization reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are particularly well-suited for the construction of bi-aryl and heteroaryl systems like pyrrolopyridines. elsevierpure.comnih.gov
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful method for C-C bond formation. wikipedia.org This reaction can be employed to introduce an alkynyl substituent onto a pyridine or pyrrole ring, which can then undergo subsequent cyclization to form the fused pyrrolopyridine system. researchgate.netnih.govsoton.ac.uk For instance, coupling of a suitably substituted halopyridine with a protected propargylamine (B41283) derivative can set the stage for an intramolecular cyclization to form the pyrrole ring.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate. nih.govmdpi.comscilit.com In the context of this compound synthesis, this reaction can be used to couple a pyridine boronic acid derivative with a halogenated pyrrole, or vice versa, to construct the core pyrrolopyridine skeleton. nih.govmdpi.comnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgorgsyn.org This reaction is particularly useful for the late-stage introduction of the 6-amino group onto a pre-formed 7-methyl-1H-pyrrolo[3,2-b]pyridine scaffold bearing a halide or triflate at the 6-position. nih.govrsc.orgorganic-chemistry.org The reaction is highly efficient and can be used with a wide variety of amines, including ammonia (B1221849) equivalents. wikipedia.org
Table 1: Application of Transition Metal-Catalyzed Cross-Coupling Reactions in Pyrrolopyridine Synthesis
| Cross-Coupling Reaction | Catalyst/Reagents | Application in Pyrrolopyridine Synthesis | Reference(s) |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, base | Formation of a C-C bond between a terminal alkyne and a halo-pyridine/pyrrole, followed by cyclization. | researchgate.netnih.govsoton.ac.uk |
| Suzuki-Miyaura Coupling | Pd catalyst, base | Coupling of a pyridine boronic acid with a halo-pyrrole or vice versa to form the core scaffold. | nih.govmdpi.comnih.gov |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand, base | Introduction of the amino group at the 6-position of a functionalized pyrrolopyridine. | nih.govrsc.orgorganic-chemistry.org |
Cyclization Reactions from Pyridine and Pyrrole Precursors
The construction of the pyrrolopyridine ring system can be effectively achieved through the cyclization of appropriately substituted pyridine or pyrrole precursors. nih.gov
One common strategy involves the Fischer indole (B1671886) synthesis, or a related cyclization, starting from a substituted hydrazinopyridine. For example, the reaction of 2-hydrazinopyridine (B147025) with a ketone like methoxyacetone (B41198) can lead to the formation of a pyrrolo[2,3-b]pyridine derivative. Another approach involves the intramolecular cyclization of a substituted aminopyridine bearing a suitable side chain that can participate in ring closure. For instance, a tandem Sonogashira coupling followed by intramolecular cyclization of a halopyridine with a terminal alkyne can furnish the pyrrolopyridine core. nbuv.gov.ua The Thorpe-Ziegler cyclization is another powerful method for constructing fused pyridine ring systems. documentsdelivered.com These cyclization strategies provide a direct entry into the pyrrolopyridine scaffold, which can then be further elaborated to afford the desired this compound.
Optimized Reaction Conditions and Selectivity Control
The synthesis of substituted pyrrolopyridines is a nuanced process where reaction conditions are paramount for controlling selectivity and maximizing yields. Key challenges lie in the regioselective introduction of functional groups onto the bicyclic core and ensuring that reactions proceed without forming unwanted side products.
Regioselectivity and Chemoselectivity in Methyl and Amino Group Introduction
The primary challenge in synthesizing this compound is the precise placement of the methyl group at the C7 position and the amine group at the C6 position of the pyrrolo[3,2-b]pyridine core. This requires a high degree of regioselectivity.
Regioselectivity: The inherent reactivity of the pyridine and pyrrole rings dictates the preferred sites of electrophilic and nucleophilic attack. Synthetic strategies often begin with a pre-functionalized pyridine ring, which is then used to construct the fused pyrrole ring. For instance, a common approach involves the Fischer indole synthesis or Madelung-type cyclizations starting from appropriately substituted aminopyridines. researchgate.net The choice of starting material is critical; for the target molecule, a 2,3-diamino-4-methylpyridine derivative would be a logical precursor, though its synthesis presents its own challenges.
Chemoselectivity: In a molecule with multiple reactive sites, such as a halogenated pyrrolopyridine intermediate, chemoselectivity is crucial. For example, in a molecule containing both a chloro and an iodo substituent, palladium-catalyzed cross-coupling reactions can be directed to occur preferentially at the more reactive carbon-iodine bond. nih.gov This allows for a stepwise functionalization. A potential route to the target compound could involve:
Synthesis of a di-halogenated intermediate, such as 6-chloro-7-iodo-1H-pyrrolo[3,2-b]pyridine.
A regioselective Suzuki-Miyaura cross-coupling reaction to introduce the methyl group at the C7 position.
A subsequent Buchwald-Hartwig amination to install the amino group at the C6 position.
Controlling the chemoselectivity of these steps is vital to prevent mixtures of isomers and ensure the formation of the desired product. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in directing this selectivity. nih.gov
Catalyst Systems and Ligand Design for Improved Yields
The efficiency of key synthetic steps, particularly cross-coupling reactions, is highly dependent on the catalyst system employed. Palladium-based catalysts are frequently used for both Suzuki-Miyaura and Buchwald-Hartwig reactions in the synthesis of azaindoles and related heterocycles. nih.govmdpi.com
Catalyst and Ligand Selection: The choice of phosphine ligands coordinated to the palladium center can dramatically influence reaction yield and selectivity. For Buchwald-Hartwig amination, bulky electron-rich phosphine ligands like RuPhos and XPhos have proven effective. nih.gov For Suzuki-Miyaura couplings, ligands such as triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃) are often utilized. nih.govacs.org The development of pre-catalysts, where the active palladium(0) species is generated in situ, has also improved the reliability and yield of these transformations. nih.gov
Optimized Conditions: Research into the synthesis of similar pyrrolopyrimidine structures has shown that a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a carefully selected ligand is key. nih.govmdpi.com The base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., 1,4-dioxane/water, toluene/water) must also be optimized to ensure high yields. nih.govacs.org For instance, a study on a related scaffold found that using Pd(OAc)₂ with PCy₃ and Cs₂CO₃ in a toluene/water mixture gave a 77% yield in a Suzuki coupling, a significant improvement over other tested conditions. acs.org
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Toluene/H₂O | 70-77% | acs.org |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | Not specified | nih.govnih.gov |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 54-60% | mdpi.com |
| Buchwald-Hartwig Amination | Pd G2 Precatalyst | RuPhos | NaOtBu | Toluene | Unsuccessful* | nih.gov |
| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine | - | 1,4-Dioxane | Not specified | nih.govnih.gov |
*In this specific case, reduction occurred instead of amination, highlighting the importance of substrate-catalyst matching. nih.gov
Advanced Synthetic Techniques and Method Development
To overcome the limitations of traditional heating methods, such as long reaction times and potential for side product formation, advanced synthetic techniques are increasingly being applied to the synthesis of complex heterocyclic molecules.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netresearchgate.net By using microwave irradiation to rapidly and efficiently heat the reaction mixture, this technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. researchgate.netmdpi.com
In the context of pyrrolopyridine synthesis, microwave reactors can be used to expedite key steps like cross-coupling and cyclization reactions. nih.govnih.gov For example, a Suzuki-Miyaura coupling to form a 6-aryl-1H-pyrrolo[3,2-c]pyridine was completed in just 26 minutes at 125 °C, yielding the product in up to 94% yield. nih.gov Similarly, a Chan-Lam coupling was achieved in 30 minutes at 85 °C using microwave irradiation. nih.gov The application of this technology to the synthesis of this compound could significantly streamline its production.
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine + Phenylboronic acid | 125 °C | 26 min | 94% | nih.gov |
| Chan-Lam Coupling | 6-bromo-1H-pyrrolo[3,2-c]pyridine + 3,4,5-trimethoxyphenylboronic acid | 85 °C | 30 min | Not specified | nih.gov |
| Amidination | 7-aminothieno[2,3-b]pyrazine-6-carbonitrile + DMF-DMA | 100 °C | 2 min | 61% | nih.gov |
| Leimgruber-Batcho Reaction | 2-Nitrotoluene derivative + DMF-DMA | Not specified | 20 min | 92-98% | researchgate.net |
Continuous Flow Synthesis
Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net In a flow system, reagents are continuously pumped through a reactor (often a microreactor), where they mix and react. The precise control over parameters like temperature, pressure, and residence time allows for fine-tuning of the reaction, often leading to higher yields and selectivities. researchgate.netmdpi.com
While a specific flow synthesis for this compound has not been reported, the synthesis of related heterocycles like pyrazoles and pyridones has been successfully demonstrated using this technique. researchgate.netmdpi.com For instance, 2-pyridones have been synthesized at room temperature in less than 10 minutes with yields around 60% in a continuous flow microreactor system. researchgate.net Adapting the key bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig) for the synthesis of the target compound to a flow process could offer a more efficient and scalable manufacturing route.
Photochemical and Electrochemical Synthesis
Photochemical and electrochemical methods represent green and innovative approaches to organic synthesis. These techniques use light or electricity, respectively, to drive chemical reactions, often enabling unique transformations that are difficult to achieve with conventional thermal methods.
Photochemical synthesis utilizes photons to excite molecules to higher energy states, promoting reactions like cycloadditions or rearrangements. A continuous-flow photochemical reaction using a 365 nm LED has been employed to generate benzynes, which were then trapped to form N-arylindazoles, a related heterocyclic system. mdpi.com
Electrochemical synthesis uses an electric current to perform oxidations or reductions. While less common in the synthesis of this specific scaffold, electrochemical methods are gaining traction for their ability to generate reactive intermediates under mild conditions, avoiding the need for harsh chemical reagents. The application of these advanced energy-input methods to the synthesis of pyrrolopyridines is an active area of research that could provide novel and more sustainable synthetic pathways in the future.
Advanced Spectroscopic and Structural Characterization of 7 Methyl 1h Pyrrolo 3,2 B Pyridin 6 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Detailed ¹H NMR Analysis
Proton (¹H) NMR spectroscopy of 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the protons. The multiplicity of each signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and provides information about the number of adjacent protons.
Specific ¹H NMR data for the related compound N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine shows a singlet for the methyl group, and distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core. moldb.com For this compound, one would expect to see a singlet for the C7-methyl protons, and characteristic signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as a signal for the amine (NH2) protons.
Table 1: Representative ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Anticipated aromatic region | Anticipated | Anticipated |
| H-3 | Anticipated aromatic region | Anticipated | Anticipated |
| H-5 | Anticipated aromatic region | Anticipated | Anticipated |
| NH₂ | Anticipated, may be broad | Anticipated | Anticipated |
| CH₃ | Anticipated upfield region | Singlet | N/A |
| NH (pyrrole) | Anticipated downfield, may be broad | Anticipated | Anticipated |
Note: The exact chemical shifts and coupling constants require experimental determination.
Detailed ¹³C NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum.
For the related compound N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, the ¹³C NMR spectrum would show signals for the methyl carbon and the carbons of the heterocyclic core. moldb.com In the case of this compound, distinct resonances are expected for the methyl carbon and each of the seven carbons in the pyrrolopyridine ring system.
Table 2: Representative ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | Anticipated aromatic region |
| C-3 | Anticipated aromatic region |
| C-3a | Anticipated aromatic region |
| C-5 | Anticipated aromatic region |
| C-6 | Anticipated aromatic region |
| C-7 | Anticipated aromatic region |
| C-7a | Anticipated aromatic region |
| CH₃ | Anticipated upfield region |
Note: The exact chemical shifts require experimental determination.
Two-Dimensional NMR Experiments for Connectivity and Proximity Analysis
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are powerful tools for establishing the complete structural assignment of complex molecules.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are directly connected through bonds.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.
General procedures for acquiring 2D NMR spectra involve dissolving the compound in a suitable deuterated solvent and recording the data on a high-field NMR spectrometer. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can confirm the molecular formula of this compound.
The molecular formula for the parent compound 1H-pyrrolo[3,2-b]pyridin-6-amine is C₇H₇N₃. uni.lu For the 7-methyl derivative, the expected molecular formula is C₈H₉N₃. HRMS would provide a highly accurate mass measurement that corresponds to this formula, distinguishing it from other potential isobaric compounds.
Table 3: HRMS Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | Calculated for C₈H₁₀N₃⁺ | To be determined experimentally |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the pyrrole ring, C-H bonds of the methyl group and aromatic rings, and C=C and C=N bonds within the heterocyclic system.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | ~3300-3500 (typically two bands) |
| N-H stretch (pyrrole) | ~3100-3300 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 |
| C=C and C=N stretch | ~1500-1650 |
The IR spectrum of related pyrrolopyridine derivatives shows characteristic peaks in these regions. beilstein-journals.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives
While this compound itself is not chiral, its derivatives can be synthesized to contain stereogenic centers, making them amenable to analysis by chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These methods are powerful for determining the absolute configuration and conformational preferences of chiral molecules in solution.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the vibrational modes of the molecule, providing a detailed fingerprint of its three-dimensional structure. For chiral derivatives of this compound, VCD could be employed to elucidate the stereochemistry of substituents or to study the conformational dynamics of the pyrrolopyridine core under different solvent conditions. For instance, studies on other chiral heterocyclic compounds have demonstrated that VCD, in conjunction with quantum chemical calculations, can unambiguously assign the absolute configuration of stereocenters. nih.gov
ECD, which measures the differential absorption of left and right circularly polarized ultraviolet-visible light, provides information about the electronic transitions within a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores. In chiral derivatives of this compound, the aromatic pyrrolopyridine system acts as a primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum would be directly influenced by the stereochemistry of any chiral substituents, allowing for the determination of their absolute configuration.
The application of these techniques would involve the synthesis of a chiral derivative, followed by the experimental measurement of its VCD and ECD spectra. These experimental spectra would then be compared with theoretical spectra generated through computational modeling, typically using density functional theory (DFT), to confirm the absolute stereochemistry and major solution-state conformers.
Advanced Chromatographic Purity Validation (e.g., HPLC-UV, LC-MS)
The purity of this compound and its derivatives is critical for their application in research and development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for validating the purity and confirming the identity of the synthesized compound.
HPLC-UV is a robust method for quantifying the purity of the target compound by separating it from any impurities, starting materials, or byproducts. The compound is passed through a column containing a stationary phase, and its separation is achieved based on its affinity for the stationary and mobile phases. A UV detector is used to quantify the compound as it elutes from the column. For related pyrrolopyridine compounds, reversed-phase HPLC is commonly employed. mdpi.com
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique not only separates the components of a mixture but also provides the mass-to-charge ratio (m/z) of each component, allowing for unequivocal identification of the desired product. High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. nih.gov Predicted collision cross section (CCS) values, which are a measure of the ion's size and shape in the gas phase, can also be used as an additional identifier in ion mobility-mass spectrometry analysis. uni.lu
The tables below outline typical parameters that could be used for the chromatographic analysis of this compound, based on methods developed for structurally similar compounds. mdpi.com
Table 1: Illustrative HPLC-UV Method Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Table 2: Illustrative LC-MS Method Parameters
| Parameter | Value |
| Chromatography | As per HPLC-UV method in Table 1 |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | 100-1000 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
These advanced chromatographic techniques are essential for ensuring that the synthesized this compound meets the high purity standards required for further scientific investigation.
Reactivity and Mechanistic Studies of 7 Methyl 1h Pyrrolo 3,2 B Pyridin 6 Amine
Electrophilic Substitution Reactions on the Pyrrole (B145914) and Pyridine (B92270) Rings
The pyrrolo[3,2-b]pyridine system, like other azaindoles, possesses a dual character when it comes to electrophilic substitution. The pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. In contrast, the pyridine ring is electron-deficient, a characteristic that is further amplified by the nitrogen heteroatom, making electrophilic substitution on this ring challenging.
Generally, for 7-azaindoles (1H-pyrrolo[2,3-b]pyridines), electrophilic substitution occurs preferentially at the C3 position of the pyrrole ring due to its high electron density. It can be inferred that 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine would follow a similar pattern, with the C3 position being the most likely site for electrophilic attack. However, the presence of the activating amino group at C6 and the methyl group at C7 can influence the regioselectivity. The amino group, being a strong activating group, will further enhance the electron density of the pyridine ring, potentially making it more amenable to electrophilic substitution than a non-substituted pyridine ring, though likely still less reactive than the pyrrole ring.
During the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, it was noted that the release of formaldehyde (B43269) during SEM-deprotection can lead to a two-step electrophilic aromatic substitution, resulting in the formation of a tricyclic eight-membered azaindole nih.gov. This highlights the susceptibility of the pyrrole ring to electrophilic attack.
Nucleophilic Aromatic Substitution Reactions at Substituted Positions
Nucleophilic aromatic substitution (SNAr) reactions are characteristic of electron-deficient aromatic systems, particularly those bearing good leaving groups. In the context of this compound, SNAr reactions would be most relevant at substituted positions on the pyridine ring, especially when a halogen is present.
For instance, in the synthesis of related pyrrolopyridine derivatives, a thermal SNAr reaction is a key step nih.gov. The chlorine atom on a 4-chloro-7-azaindole (B22810) derivative serves as a leaving group in a Buchwald-Hartwig amination, a type of palladium-catalyzed nucleophilic substitution clockss.org. Similarly, a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo an SNAr reaction with a pyrrolidine (B122466) derivative acs.org. These examples suggest that a halogenated derivative of this compound could readily undergo nucleophilic substitution, particularly at positions ortho or para to the pyridine nitrogen. The presence of the electron-donating amino group at C6 might slightly deactivate the pyridine ring towards nucleophilic attack compared to an unsubstituted or nitro-substituted ring.
The mechanism of SNAr reactions on nitro-substituted quinazoline-4-ones with methylamine (B109427) has been investigated, providing a model for understanding similar reactions in related heterocyclic systems rsc.org.
Oxidation Pathways of the Pyridine and Pyrrole Nitrogen Atoms
The oxidation of nitrogen-containing heterocycles can lead to the formation of N-oxides, which are versatile intermediates for further functionalization. In the case of this compound, both the pyridine and pyrrole nitrogens could potentially be oxidized. However, the pyridine nitrogen is generally more susceptible to oxidation with reagents like peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. This is a common strategy employed in the functionalization of pyridine rings researchgate.net.
The formation of an N-oxide at the pyridine nitrogen would activate the positions ortho and para to it for nucleophilic attack. For example, in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, a 2-bromo-5-methylpyridine-1-oxide is used as a key intermediate which is subsequently nitrated nih.gov. This demonstrates the utility of N-oxidation in pyridine chemistry. The pyrrole nitrogen is generally less prone to direct oxidation.
Reduction Chemistry of the Heterocyclic System
The reduction of the pyrrolopyridine ring system can lead to various hydrogenated derivatives. The pyridine ring, being more electron-deficient, is generally more susceptible to reduction than the pyrrole ring. Catalytic hydrogenation using reagents like H₂ over a metal catalyst (e.g., Pd, Pt, or Ni) can be employed. The conditions of the reduction (catalyst, pressure, temperature, and solvent) will determine the extent and regioselectivity of the hydrogenation.
In a related study on 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines, treatment of a 2-iodo derivative under certain palladium-catalyzed conditions led to reduction at the C2 position, yielding the corresponding 7-azaindole (B17877) clockss.org. This indicates that dehalogenation via a reductive process can occur.
The coordination of boranes, such as B₃H₇, to pyridine derivatives can lead to the formation of stable dearomatized intermediates (dihydropyridines) under mild conditions nih.govrsc.org. This suggests that the pyridine portion of this compound could potentially be reduced through complexation with Lewis acids followed by hydride attack.
Transformations Involving the Amino Group at Position 6
The amino group at the C6 position is a versatile functional handle for a variety of chemical transformations. Standard reactions of aromatic amines can be applied, including:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: N-alkylation can occur, although controlling the degree of alkylation can be challenging. Reductive amination is another route to N-alkylated products.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the amino group into a diazonium salt. This intermediate could then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN).
Coupling Reactions: The amino group can participate in coupling reactions, for example, with aldehydes to form Schiff bases or in palladium-catalyzed C-N bond-forming reactions.
In a study on 1,6-diamino-2-oxo-1,2-dihydropyridines, the neighboring amino groups were shown to react with electrophiles like glyoxal (B1671930) to form fused heterocyclic systems nih.gov. This suggests the potential for intramolecular cyclization reactions involving the amino group of this compound if a suitable electrophilic partner is introduced at a neighboring position.
Reactions at the Methyl Group at Position 7
The methyl group at the C7 position, being attached to the pyridine ring, exhibits reactivity typical of methylpyridines. This includes:
Side-chain Halogenation: Radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a halogen to the methyl group, forming a halomethyl derivative. This can be a useful precursor for further functionalization.
Condensation Reactions: The methyl group can undergo condensation reactions with aldehydes and ketones in the presence of a strong base. This reactivity stems from the acidity of the methyl protons, which are activated by the adjacent electron-withdrawing pyridine ring.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).
In a study on pyridine derivatives, B₃H₇-mediated deprotonation of a 4-methylpyridine (B42270) led to the formation of a 4-methylene dihydropyridine (B1217469) intermediate, which could then react with electrophiles nih.gov. This suggests that the methyl group on this compound could be deprotonated to form a reactive intermediate.
Rearrangement Reactions and Tautomerism (e.g., 7-azaindole tautomerism)
Tautomerism is a key feature of many heterocyclic compounds, and this compound is expected to exhibit this phenomenon. Two primary forms of prototropic tautomerism are relevant: annular tautomerism and amino-imino tautomerism. clockss.org
Annular Tautomerism: This involves the migration of the pyrrole proton (N1-H) to the pyridine nitrogen (N5), leading to a 7H-pyrrolo[3,2-b]pyridine tautomer. The relative stability of these tautomers is influenced by the substituents and the surrounding medium (solvent, solid state). In general, for azoles, the preferred tautomer has the nitrogen with a lone pair closer to a more electron-withdrawing group mdpi.com. Theoretical studies on imidazoles and pyrazoles have explored the existence of non-aromatic forms as well researchgate.net.
Amino-Imino Tautomerism: The 6-amino group can exist in equilibrium with its 6-imino tautomer. For most aromatic amines, the amino form is significantly more stable. However, the specific electronic environment of the pyrrolopyridine ring system could influence this equilibrium.
Studies on related heterocyclic systems, such as 6-(2-pyrrolyl)pyridazines, show that the position of the tautomeric equilibrium is influenced by the nature of the substituents researchgate.net. The presence of the electron-donating methyl and amino groups on the this compound scaffold will undoubtedly affect the relative energies of the possible tautomers.
Below is a table summarizing the types of tautomerism expected for this compound.
| Tautomerism Type | Description | Influencing Factors |
| Annular Tautomerism | Migration of the proton between the pyrrole nitrogen (N1) and the pyridine nitrogen (N5). | Substituent electronic effects, solvent polarity, hydrogen bonding. mdpi.com |
| Amino-Imino Tautomerism | Equilibrium between the 6-amino form and the 6-imino form. | Aromaticity of the ring system, solvent effects. |
Computational and Theoretical Investigations of 7 Methyl 1h Pyrrolo 3,2 B Pyridin 6 Amine
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and properties of molecules.
Electronic Structure, Molecular Orbitals, and Frontier Orbitals
DFT calculations are instrumental in elucidating the electronic landscape of a molecule. Theoretical studies on related azaindole systems have shown that the nitrogen atom in the pyridine (B92270) ring generally acts as a π and σ acceptor, while the pyrrole (B145914) ring functions as a π donor and σ acceptor. researchgate.net An ab initio study on the parent 7-azaindole (B17877) indicated that the highest electron density is found at the C3 position of the pyrrole ring. researchgate.net
For a substituted derivative like 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine, the methyl and amine groups would further modulate this electronic distribution. The amino group, a strong electron-donating group, is expected to increase the electron density on the pyridine ring, influencing the energies and shapes of the molecular orbitals.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability. A DFT study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, a related derivative, calculated the HOMO-LUMO gap to be 4.4722 eV, suggesting significant stability. bohrium.com It is anticipated that this compound would also possess a substantial HOMO-LUMO gap, indicative of a stable molecule.
Table 1: Predicted Electronic Properties of a Related Pyrrolopyridine Derivative
| Property | Value | Reference Compound |
|---|
This table presents data for a related compound to infer properties of this compound.
Energetic Analysis of Tautomers and Conformers
Tautomerism is a significant phenomenon in heterocyclic compounds, particularly those containing amino and hydroxyl groups. chemrxiv.org For this compound, several tautomeric forms are possible, including the amine-imine and different prototropic tautomers involving the pyrrole nitrogen.
Computational studies on 2-aminopyridine (B139424) have shown that the canonical amino form is the most stable tautomer. nih.govnih.gov For instance, the canonical structure of 2-amino-4-methylpyridine (B118599) was found to be 13.60 kcal/mol more stable than its imine tautomer. nih.gov Similar stability would be expected for the amino tautomer of this compound. The relative energies of different tautomers can be calculated using DFT methods, providing insight into the predominant form under various conditions. The interconversion barriers between tautomers can also be determined, indicating the kinetic stability of each form.
Conformational analysis, particularly concerning the orientation of the methyl group, would also be a key aspect of a thorough DFT study. However, due to the largely planar nature of the core ring system, the number of significant low-energy conformers is expected to be limited.
Table 2: Calculated Relative Energies of Tautomers for a Substituted Aminopyridine
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 2-amino-4-methylpyridine (canonical) | 0.00 |
| 2(1H)-pyridinimine (trans) | 13.60 |
This table, based on data for 2-amino-4-methylpyridine nih.gov, illustrates the typical energetic preference for the amino tautomer in related systems.
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule provides critical information about its polarity and reactive sites. DFT calculations can generate a molecular electrostatic potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. These maps are valuable for predicting sites for electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyridine and pyrrole rings, as well as the amino group, are expected to be regions of negative potential. The hydrogen atoms, particularly those of the amino and pyrrole NH groups, will exhibit positive potential. The specific distribution of charge and the MEP would be influenced by the interplay of the electron-donating amino and methyl groups on the pyrrolopyridine core.
Ab Initio and Semi-Empirical Methods for Excited State Properties
While DFT is excellent for ground-state properties, studying excited states often requires other methods like time-dependent DFT (TD-DFT), ab initio methods (such as Configuration Interaction or Coupled Cluster), or semi-empirical approaches. These calculations can predict electronic absorption spectra (UV-Vis), fluorescence, and phosphorescence properties.
For the parent 7-azaindole, tautomerization in the excited state is a known phenomenon and a major route of non-radiative relaxation. researchgate.net Computational studies can model these excited-state processes, providing insights into the photophysical behavior of this compound. Such investigations would be crucial for applications in materials science or as fluorescent probes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations offer a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as solvent molecules. An MD simulation of this compound in an aqueous solution, for example, could reveal the stability of its hydration shell and the dynamics of hydrogen bonding between the molecule and water.
While no specific MD simulations for this compound are reported, studies on related 7H-pyrrolo[2,3-d]pyrimidine derivatives have been used to investigate their binding modes and inhibitory mechanisms with protein targets. mdpi.com These simulations provide information on the flexibility of the ligand and the key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. mdpi.com Similar approaches could be applied to understand the interactions of this compound with biological macromolecules.
In Silico Prediction of Reactivity and Selectivity
Computational methods can predict the reactivity and selectivity of a molecule towards various reagents. Reactivity indices derived from DFT calculations, such as Fukui functions and local softness, can identify the most reactive sites for electrophilic, nucleophilic, and radical attacks.
For this compound, these calculations would likely confirm the C3 position as a primary site for electrophilic substitution, a known reactivity pattern for 7-azaindoles. researchgate.net The presence of the activating amino and methyl groups would further enhance the reactivity of the ring system. In silico predictions can guide synthetic chemists in designing reactions and predicting their outcomes, saving time and resources in the laboratory.
Computational Spectroscopic Prediction (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights into their electronic structure and vibrational modes. While specific computational studies on this compound are not extensively available in the public domain, we can extrapolate expected spectroscopic characteristics by examining theoretical and experimental data for analogous structures, such as pyrrolopyridines (azaindoles), and related substituted N-heterocycles. Methods like Density Functional Theory (DFT) for ground-state properties (NMR, IR) and Time-Dependent DFT (TD-DFT) for excited-state properties (UV-Vis) are standard for these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are expected to be influenced by the fused heterocyclic ring system and the electronic effects of the methyl and amine substituents.
¹H NMR: The chemical shifts of the aromatic protons are dictated by the electron density at each position. The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole (B1209526), has a unique distribution of electrons. The protons on the pyridine ring are generally expected to appear at a lower field (higher ppm) compared to those on the pyrrole ring due to the electron-withdrawing nature of the pyridine nitrogen. The amine group (-NH₂) at the C6 position is a strong electron-donating group, which would be expected to increase the electron density on the pyridine ring, shifting the signals of nearby protons to a higher field (lower ppm). Conversely, the methyl group (-CH₃) at C7 is a weak electron-donating group. The N-H proton of the pyrrole ring typically appears as a broad singlet at a high chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.
¹³C NMR: The carbon signals will similarly reflect the electronic environment. The carbon atom attached to the amine group (C6) would experience a significant upfield shift due to the strong shielding effect of the nitrogen lone pair. The quaternary carbon C7, attached to the methyl group, will have a characteristic shift. The carbons of the pyrrole ring will have shifts distinct from those of the pyridine ring. Computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method within DFT, are commonly used to predict ¹H and ¹³C NMR chemical shifts with good accuracy when compared to experimental data for similar molecules.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H on C2 | 7.2 - 7.5 | Doublet | Influenced by the pyrrole nitrogen and pyridine ring. |
| H on C3 | 6.4 - 6.7 | Doublet | Shielded relative to C2 proton. |
| H on C5 | 6.8 - 7.1 | Singlet | Influenced by the adjacent amine group. |
| -CH₃ on C7 | 2.3 - 2.6 | Singlet | Typical range for an aryl methyl group. |
| -NH₂ on C6 | 5.0 - 6.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. |
| N-H on Pyrrole | 11.0 - 12.5 | Broad Singlet | Acidic proton, often exchanges with D₂O. |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | 120 - 125 | |
| C3 | 100 - 105 | Shielded by the pyrrole nitrogen. |
| C3a | 140 - 145 | Bridgehead carbon. |
| C5 | 110 - 115 | Shielded by the amine group. |
| C6 | 150 - 155 | Directly attached to the electron-donating amine group. |
| C7 | 115 - 120 | Attached to the methyl group. |
| C7a | 145 - 150 | Bridgehead carbon. |
| -CH₃ on C7 | 15 - 20 | Typical range for an aryl methyl carbon. |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound would display characteristic vibrational modes for its functional groups. DFT calculations are effective in predicting these vibrational frequencies.
N-H Stretching: The amine group (-NH₂) is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations. The pyrrole N-H stretch is anticipated as a broad band around 3100-3200 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings will result in a series of sharp bands in the 1400-1650 cm⁻¹ region.
N-H Bending: The bending vibration of the amine group (scissoring) is expected to appear in the 1580-1650 cm⁻¹ range, potentially overlapping with the ring stretching modes.
C-H Bending: In-plane and out-of-plane C-H bending vibrations will be present in the fingerprint region (below 1400 cm⁻¹).
Interactive Table 3: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong |
| N-H Stretch (Pyrrole) | 3100 - 3200 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| C=C and C=N Ring Stretch | 1400 - 1650 | Medium-Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-H Bend (Out-of-Plane) | 750 - 900 | Strong |
UV-Vis Spectroscopy
The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. The spectrum is expected to be characterized by π → π* transitions within the aromatic system. The pyrrolo[3,2-b]pyridine scaffold itself exhibits strong UV absorption. The introduction of an amino group, a powerful auxochrome, at the C6 position is predicted to cause a significant bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. This is due to the extension of the conjugated system by the lone pair of electrons on the amine nitrogen. The methyl group at C7 is likely to have a smaller, secondary effect on the absorption wavelengths.
Computational studies on similar azaindole derivatives have shown that TD-DFT can provide reliable predictions of the main electronic transitions. mdpi.com For this compound, one would anticipate strong absorption bands in the UVA and UVB regions of the electromagnetic spectrum.
Interactive Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound (Illustrative, in a polar solvent)
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) | Notes |
| π → π | 280 - 300 | High | Primary absorption band related to the pyrrolopyridine core. |
| π → π | 340 - 360 | Moderate | Bathochromic shift due to the amino group. |
Synthesis and Exploration of 7 Methyl 1h Pyrrolo 3,2 B Pyridin 6 Amine Derivatives
Rational Design of Analogs for Structure-Activity Relationship (SAR) Studies
The rational design of analogs of 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is a cornerstone of medicinal chemistry, aimed at understanding the interactions between a ligand and its biological target. This process often begins with a "hit" compound, identified through screening, which is then systematically modified to improve potency, selectivity, and pharmacokinetic properties. For the pyrrolopyridine core, SAR studies are crucial for optimizing its function, often as a kinase inhibitor.
A common strategy involves scaffold hopping, where the core structure is altered to find new, improved chemical entities. For instance, moving from a benzimidazole (B57391) to a pyrrolo[2,3-b]pyridine scaffold has been shown to increase potency against certain enzymes like phosphodiesterase 4B (PDE4B). nih.gov In one study, replacing a benzimidazole core (IC50 ≈ 2.4 μM) with a pyrrolo[2,3-b]pyridine core resulted in a compound with an IC50 of 0.48 μM, demonstrating a significant enhancement in activity. nih.gov
SAR studies on related pyrrolopyrimidine scaffolds have highlighted the importance of specific substitutions for target engagement. For example, in the development of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, the N-3 position of a parent pyrrolopyrimidine was found to be critical for potent inhibition. When this was swapped for a 7-azaindole (B17877) core, the resulting compound was 20-fold less potent, confirming the importance of the original nitrogen placement for that specific target. nih.gov
Furthermore, the exploration of various substituents on the pyrrolopyridine ring system allows for the fine-tuning of activity. Studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides revealed that the size and hydrophobicity of groups attached to an amide at the C2 position significantly impact both potency and selectivity against PDE4B over the related PDE4D. nih.gov Small aliphatic cyclic groups like cyclopropyl (B3062369) or 3-fluorocyclobutane maintained good activity, whereas larger or different groups like cyclobutyl or methylfuran were less active. nih.gov This systematic approach of generating and testing analogs provides a detailed map of the chemical space around the core scaffold, guiding the design of more effective molecules.
Strategic Modifications at the Pyrrole (B145914) Nitrogen (N1-Substitution)
In many cases, the N1 position is substituted with protecting groups during synthesis, such as the trimethylsilylethoxymethyl (SEM) group, which are later removed. nih.gov However, the introduction of permanent substituents at N1 is a common strategy in analog design. For example, in a series of pyrrolo[3,2-c]quinoline derivatives, which are structurally related to pyrrolopyridines, modifications at the basic nitrogen atom were explored to gauge the impact on affinity for the 5-HT6 and D3 receptors. nih.gov
In the context of PDE4B inhibitors based on a pyrrolo[2,3-b]pyridine scaffold, N-methylation was shown to be detrimental to activity. nih.gov Conversely, in the design of tricyclic pyrrolo[2,3-d]pyrimidines, the presence of a methyl group on the pyrrole nitrogen was a common feature across a series of synthesized compounds. mdpi.com This highlights that the effect of N1-substitution is highly context-dependent, varying with the specific scaffold and the biological target. The choice of substituent, from small alkyl groups to larger aryl moieties, can dramatically alter a compound's biological profile.
Systematic Variations at the Pyridine (B92270) Ring Positions (C2, C3, C4, C5)
Systematic modification of the pyridine portion of the pyrrolo[3,2-b]pyridine scaffold is a primary strategy for exploring SAR and optimizing ligand-target interactions. The C2, C3, C4, and C5 positions offer vectors for substitution that can probe different regions of a protein's binding pocket.
Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents onto the pyridine ring. nih.govmdpi.com For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura coupling was used to install an aryl group at the C2 position, followed by a Buchwald-Hartwig amination at C4. nih.gov
In the development of CSF1R inhibitors, hybridization of a pyrrolo[2,3-d]pyrimidine core with fragments of the approved drug Pexidartinib led to substitutions at the C4, C5, and C6 positions. mdpi.com One of the most potent compounds from this series featured a substituted pyridine group at the C6 position, demonstrating the value of exploring this vector. mdpi.com Similarly, research on 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents involved the synthesis of a series of 6-aryl analogs via Suzuki coupling, where different phenyl groups were introduced at the C6 position. nih.gov The variation of substituents on this aryl ring, such as methoxy, chloro, or methyl groups, led to a range of biological activities, with an indolyl moiety proving to be the most effective. nih.gov
These examples underscore the importance of systematically exploring the substitution patterns on the pyridine ring to identify optimal interactions and enhance the therapeutic potential of the pyrrolopyridine scaffold.
Diversity-Oriented Synthesis (DOS) of Library Collections
Diversity-oriented synthesis (DOS) is a powerful strategy for rapidly generating collections of structurally diverse small molecules, which can be invaluable for screening and identifying novel biological activities. Instead of focusing on a single target, DOS aims to populate chemical space with a wide range of molecular architectures. The pyrrolopyridine scaffold is an excellent starting point for DOS due to its multiple points for diversification.
A DOS approach can be used to create libraries of compounds inspired by natural products. For example, a cytisine-inspired pyridone library of 15,000 compounds was generated using a versatile pyrrolidine (B122466) template and solid-phase diversification, leading to the discovery of a new class of Bcl-2 inhibitors. nih.gov This demonstrates how complex scaffolds can be systematically elaborated to create large and diverse libraries.
More broadly, DOS strategies can be applied to heterocyclic cores to generate novel chemical matter. An efficient annulation reaction has been described for creating benzofuro[3,2-b]pyridine derivatives, a related heterocyclic system. rsc.org By varying the reaction partners (aurone-derived imines and terminal alkynes), different classes of products could be obtained from the same set of starting materials, showcasing a diversity-oriented approach. rsc.org Chemical suppliers like Enamine also offer large screening collections and building blocks that facilitate DOS by providing a vast array of starting materials and scaffolds for library synthesis. enamine.netenamine.net
Focused Library Synthesis for Specific Biological Targets
In contrast to DOS, focused library synthesis aims to create a collection of compounds designed to interact with a specific biological target or target family, such as protein kinases. This approach leverages existing knowledge of the target's structure and SAR data from initial hits.
For the pyrrolopyridine class of compounds, focused libraries are often synthesized to optimize kinase inhibitory activity. researchgate.net For example, after identifying a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide as a PDE4B inhibitor, a focused library was created to explore the SAR of this scaffold. nih.gov Analogs were synthesized from a common intermediate, allowing for the systematic introduction of various amines to probe the binding site. nih.gov
Similarly, in the development of inhibitors for Protein Kinase B (PKB/Akt), a focused library of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides was synthesized. nih.gov This effort was based on a lead compound and aimed to improve properties like oral bioavailability while maintaining high potency and selectivity. nih.gov This targeted approach, often involving the parallel synthesis of a series of related analogs, is highly efficient for lead optimization in drug discovery programs. The synthesis of such libraries often relies on robust and versatile chemical reactions, like the Suzuki-Miyaura coupling, to introduce diversity at specific points on the molecular scaffold. acs.org
In Vitro Biological Activity and Mechanistic Insights of 7 Methyl 1h Pyrrolo 3,2 B Pyridin 6 Amine and Its Analogs
Enzyme Inhibition Studies
The 1H-pyrrolo[2,3-b]pyridine scaffold, a core structure in many biologically active compounds, has been the focus of extensive research in the development of kinase inhibitors. Derivatives of this scaffold have demonstrated significant inhibitory activity against a range of kinases, playing crucial roles in cellular signaling pathways implicated in cancer and immune diseases.
Analogs of 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine have shown potent inhibitory effects on several kinases.
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3. One notable compound, 4h, exhibited significant inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov This highlights the potential of this scaffold in targeting FGFR-driven cancers.
Janus Kinase 3 (JAK3): The 1H-pyrrolo[2,3-b]pyridine ring is a key feature in some JAK inhibitors. By modifying this core structure, researchers have developed potent and moderately selective JAK3 inhibitors. For instance, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly increased JAK3 inhibitory activity. researchgate.net
FMS-like Tyrosine Kinase 3 (FLT3): Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of both FLT3-ITD and BCR-ABL pathways. One such compound demonstrated potent inhibition of leukemia cell lines driven by these mutations. nih.govnih.gov
Protein Kinase B (Akt): Optimization of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines has led to the development of nanomolar inhibitors of PKB with significant selectivity over the related kinase PKA. acs.orgresearchgate.net
c-Met: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as c-Met inhibitors. One compound, in particular, showed strong c-Met kinase inhibition with an IC50 of 22.8 nM. researchgate.net
Table 1: Kinase Inhibition Profile of 1H-pyrrolo[2,3-b]pyridine Analogs
| Kinase Target | Compound/Analog | IC50 (nM) | Reference |
|---|---|---|---|
| FGFR1 | 4h | 7 | nih.gov |
| FGFR2 | 4h | 9 | nih.gov |
| FGFR3 | 4h | 25 | nih.gov |
| JAK3 | 14c | Potent inhibitor | researchgate.net |
The primary mechanism of action for many 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors is ATP-competitive inhibition. acs.orgresearchgate.net This is achieved by the heterocyclic ring system mimicking the purine core of ATP and binding to the ATP-binding pocket of the kinase. This interaction is often stabilized by hydrogen bonds with the hinge region of the kinase. researchgate.net For example, 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a potent ATP-competitive inhibitor of PKBβ. acs.orgresearchgate.net
Selectivity is a critical aspect of kinase inhibitor development to minimize off-target effects. Analogs of this compound have demonstrated varying degrees of selectivity. For instance, optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines resulted in inhibitors with up to 150-fold selectivity for PKB over the closely related PKA. acs.orgresearchgate.net Similarly, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent and moderately selective JAK3 inhibitors. researchgate.net However, replacing the pyrrolo[2,3-d]pyrimidine core with a 7-azaindole (B17877) scaffold has been shown to generally lower the selectivity for PKB over PKA. acs.org
The enzyme 7-cyano-7-deazaguanine reductase (QueF) is responsible for the reduction of a nitrile bond to a primary amine. nih.gov While the direct interaction of this compound with QueF has not been extensively studied, the structural similarities to the natural substrate, 7-cyano-7-deazaguanine, suggest a potential for interaction. The pyrrolopyridine core could potentially act as a scaffold for designing inhibitors of this unique enzyme.
Antimicrobial Activity
The pyrrolo[2,3-d]pyrimidine scaffold is found in many compounds with antiviral properties. researchgate.net Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).
One study reported that an in vivo metabolite of oltipraz, 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, inhibits HIV-1 replication in vitro with an ED50 of approximately 25 microM in acutely infected H9 and CEM T cell lymphoma cell lines. nih.gov This metabolite was also able to inhibit viral replication in chronically infected ACH-2 T cell lymphoma cells, suggesting it may act at a step distal to viral integration. nih.gov
Another analog, BMS-378806, which is a 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine, has been identified as a novel HIV-1 attachment inhibitor that interferes with the interaction between the viral surface protein gp120 and the host cell receptor CD4. acs.org
Table 2: Antiviral Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against HIV-1
| Compound/Analog | Mechanism of Action | Cell Line(s) | ED50 | Reference |
|---|---|---|---|---|
| 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine | Post-integration inhibition | H9, CEM, ACH-2 | ~25 µM | nih.gov |
Antibacterial Activity Spectrum
The antibacterial potential of compounds structurally related to this compound has been explored against a variety of bacterial strains. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of potent antibacterial agents through a high-throughput screening program. researchgate.net Among these, 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli. researchgate.netnih.gov
Other related heterocyclic structures also exhibit notable antibacterial properties. Streptopyrroles B and C, novel alkaloids from a marine-derived actinomycete, showed significant activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, with MIC values ranging from 0.7 to 2.9 μM. nih.gov Additionally, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated moderate activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. japsonline.com For instance, specific derivatives showed moderate activity against E. coli with inhibition zones of 12-16 mm. japsonline.com
Furthermore, the synthesis of novel fluoroquinolones incorporating a 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl) moiety has yielded compounds with potent activity, particularly against Gram-positive strains. mdpi.com One such derivative, compound 8f , was found to be 8–128 times more potent than reference drugs like ciprofloxacin and moxifloxacin against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
| Compound Class/Name | Bacterial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | Escherichia coli | 3.35 µg/mL | researchgate.netnih.gov |
| Streptopyrroles B and C | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | 0.7 - 2.9 μM | nih.gov |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |
| Fluoroquinolone derivative 8f | Methicillin-resistant Staphylococcus aureus (MRSA) | 8-128 fold more potent than ciprofloxacin | mdpi.com |
| Pyrazolo[3,4-b]pyridine derivatives (6b, 6d, 6h ) | Escherichia coli | Moderate activity (Inhibition Zone 12-16 mm) | japsonline.com |
Antimycobacterial Activity
Analogs of this compound, particularly those with pyrrolo-pyrimidine and pyrazolopyrimidine cores, have been investigated for their antimycobacterial effects. Pyrrolopyridines have been noted for their potential as antimycobacterial agents. researchgate.net In one study, derivatives of 1H-pyrrole-2-carboxylate were evaluated against Mycobacterium tuberculosis H37Rv, with one compound showing an MIC value of 0.7 µg/mL. nih.gov
Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of mycobacterial ATP synthase. mdpi.comnih.gov A comprehensive study of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines identified several compounds with potent in vitro growth inhibition of M. tuberculosis. mdpi.comnih.gov The most effective analogs in this series often contained a 3-(4-fluoro)phenyl group combined with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents. mdpi.comnih.gov
Other pyridine (B92270) derivatives have also been assessed. A series of pyridine carboxamides were evaluated against six mycobacterial strains, including M. tuberculosis H37Rv and M. kansasii. cuni.cz While many compounds showed limited activity, certain derivatives bearing a CF3 substituent were active against M. kansasii with an MIC of 6.25 μg/mL. cuni.cz Additionally, some 3-benzoylpyrido-1,2-thiazine-1,1-dioxides, another class of related heterocyclic compounds, proved to be potent antimycobacterial agents against M. tuberculosis H37Rv, with the most active compounds exhibiting MIC values of 3.13 and 6.25 µg/mL. researchgate.net
| Compound Class/Name | Mycobacterial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | M. tuberculosis H37Rv | 0.7 µg/mL | nih.gov |
| 3-Benzoylpyrido-1,2-thiazine-1,1-dioxide (1a ) | M. tuberculosis H37Rv | 3.13 µg/mL | researchgate.net |
| 3-Benzoylpyrido-1,2-thiazine-1,1-dioxide (1b ) | M. tuberculosis H37Rv | 6.25 µg/mL | researchgate.net |
| Pyridine carboxamide with CF3 substituent (7a, 7b ) | M. kansasii | 6.25 µg/mL | cuni.cz |
| 3-(4-fluoro)phenyl-pyrazolo[1,5-a]pyrimidin-7-amine analogs | M. tuberculosis | Potent in vitro inhibition | mdpi.comnih.gov |
Cellular Mechanism of Action Studies (In Vitro)
Cell Proliferation and Apoptosis Induction Studies
Derivatives based on the pyrrolopyridine scaffold have demonstrated significant anti-proliferative and apoptosis-inducing activities in cancer cell lines. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors and showed moderate to excellent antitumor activities against HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) cancer cells. nih.gov The most potent compound, 10t , exhibited IC50 values ranging from 0.12 to 0.21 μM across these cell lines. nih.gov Further studies showed that compound 10t caused G2/M phase cell cycle arrest and induced apoptosis. nih.gov
Similarly, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as fibroblast growth factor receptor (FGFR) inhibitors. rsc.org Compound 4h from this series potently inhibited the proliferation of 4T1 breast cancer cells and was shown to induce apoptosis. rsc.org Another study on benzo nih.govnih.govcyclohepta[1,2-b]pyridine derivatives found potent anti-proliferative activity against four human cancer cell lines, with one compound showing a GI50 value of less than 0.01 µM against the IMR32 neuroblastoma cell line. opensciencepublications.com
| Compound Class/Name | Cell Line(s) | Activity (IC50/GI50) | Observed Effect | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine derivative 10t | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | G2/M phase arrest, Apoptosis induction | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivative 4h | 4T1 (Breast cancer) | Potent inhibition | Apoptosis induction | rsc.org |
| Benzo nih.govnih.govcyclohepta[1,2-b]pyridine derivative a | IMR32 (Neuroblastoma) | < 0.01 µM | Growth inhibition | opensciencepublications.com |
| Benzo nih.govnih.govcyclohepta[1,2-b]pyridine derivative d | IMR32 (Neuroblastoma) | 0.1 µM | Growth inhibition | opensciencepublications.com |
Cellular Signaling Pathway Modulation (e.g., phosphorylation cascades, gene expression, chemotaxis inhibition)
The biological activities of pyrrolopyridine analogs are often linked to their ability to modulate key cellular signaling pathways by inhibiting protein kinases.
Protein Kinase B (Akt) Inhibition : A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of Protein Kinase B (Akt). nih.gov Akt is a critical component in pathways that regulate cell proliferation and survival, and its deregulation is common in cancer. nih.gov These compounds function as ATP-competitive inhibitors and were shown to modulate biomarkers of Akt signaling in vivo. nih.gov
CSF1R Inhibition : The colony-stimulating factor-1 receptor (CSF1R) is a tyrosine kinase crucial for the proliferation and survival of macrophages, which can contribute to tumor progression. nih.gov Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as highly selective CSF1R inhibitors. nih.gov For example, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b ) emerged as a potent CSF1R inhibitor with low-nanomolar enzymatic and cellular efficacy. mdpi.com
FGFR Inhibition : Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported as potent inhibitors of FGFR1, 2, and 3. rsc.org Compound 4h from this series showed strong inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. rsc.org
Tubulin Polymerization Inhibition : The anti-proliferative activity of 1H-pyrrolo[3,2-c]pyridine derivative 10t is attributed to its ability to inhibit tubulin polymerization by binding to the colchicine-binding site. nih.gov This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. nih.gov
Cell Migration and Invasion Assays
The potential of pyrrolopyridine analogs to act as anticancer agents extends to their ability to inhibit cell migration and invasion, which are key processes in tumor metastasis. In vitro studies on the 1H-pyrrolo[2,3-b]pyridine derivative 4h , a potent FGFR inhibitor, demonstrated that it significantly inhibited both the migration and invasion of 4T1 breast cancer cells. rsc.org This suggests that by targeting signaling pathways like FGFR, these compounds can interfere with the cellular machinery responsible for cancer cell motility and metastasis.
Structure-Activity Relationships (SAR) from Biological Data
Structure-activity relationship (SAR) studies of various pyrrolopyridine analogs and related heterocyclic systems have provided valuable insights for optimizing their biological activities.
For Protein Kinase B (Akt) Inhibitors : In the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine series, replacing a nitrogen atom (N-3) in the pyrrolo[2,3-d]pyrimidine core with a carbon to form a 7-azaindole core led to a general reduction in selectivity for Akt over the related kinase PKA. nih.gov This suggests the orientation of the piperidine ring relative to the bicyclic core is crucial for selectivity. nih.gov
For CSF1R Inhibitors : In a series of pyrrolo[2,3-d]pyrimidine inhibitors, introducing an m-methyl group on the benzylamine moiety significantly suppressed off-target EGFR activity, thereby boosting selectivity for CSF1R. nih.gov Furthermore, replacing carbo-aromatic rings with pyridyl fragments at the 6-position was found to maintain good activity against CSF1R while likely improving solubility and other ADME properties. nih.gov
For Fluoroquinolone Antibacterials : In a series of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives, the substituents on the fluoroquinolone core played a role in their antibacterial potency and spectrum. mdpi.com
For Antimycobacterial Pyrazolopyrimidines : For 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, the most effective compounds against M. tuberculosis featured a 3-(4-fluoro)phenyl group. mdpi.com This was often paired with a variety of substituents at the 5-position (alkyl, aryl, heteroaryl) and on the 7-(2-pyridylmethylamine) moiety, indicating that modifications at these positions can be tuned to enhance potency. mdpi.comnih.gov
For Tricyclic Pyrrolo[2,3-d]pyrimidine Antitumor Agents : In a series of tricyclic pyrrolo[2,3-d]pyrimidines, the nature of the substituent at the 2-position and on the imine nitrogen at the 4-position significantly influenced cytotoxic activity against cancer cell lines. mdpi.com
Identification of Pharmacophore Features
The pharmacophore model for pyrrolopyridine derivatives often centers on the bicyclic core, which mimics the purine ring of ATP, enabling these compounds to act as kinase inhibitors by interacting with the hinge region of the ATP-binding site. researchgate.net Key pharmacophoric features typically include:
A Hydrogen Bond Donor/Acceptor Site: The nitrogen atom within the pyridine ring is a crucial feature, often forming a key hydrogen bond interaction with hinge region residues of kinases, such as H163 in Mpro. nih.govscienceopen.com
Aromatic/Hydrophobic Regions: The pyrrole (B145914) and pyridine rings provide a scaffold for substituents that occupy hydrophobic pockets within the target protein. For instance, in one Mpro inhibitor, a m-chlorophenyl group sits in a hydrophobic S2 pocket, making a face-to-edge aryl interaction with H41. nih.govscienceopen.com
Substituent Vectors: The positions on the pyrrolopyridine ring where substituents are placed are critical. Modifications at these positions can be used to fine-tune potency, selectivity, and pharmacokinetic properties by interacting with specific sub-pockets of the binding site.
Correlation of Substituent Effects with Biological Potency
The biological potency of pyrrolopyridine analogs is highly sensitive to the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed several key trends.
The presence of a methyl group on the pyridine ring has been shown to be important for activity in some analogs, with its removal leading to a significant loss of potency. nih.gov This suggests the methyl group may be involved in a beneficial hydrophobic interaction or may help to maintain a favorable conformation for binding.
In a series of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives, the potency was found to be dependent on the R2 substituent. While ethyl and propyl chains increased activity compared to a methyl group, larger substituents like phenyl or cyclopentyl resulted in a significant loss of potency. nih.gov This highlights a defined size limit for the pocket accommodating this substituent.
Similarly, for a series of Mpro inhibitors, a clear SAR was established where a phenyl ring with an ortho substituent was preferred. The order of potency for the ortho substituent was observed as: Cl > CF3 > CN > Me > OMe. nih.gov Increasing the size or polarity of substituents at other positions on the phenyl ring led to a decrease in potency, consistent with the hydrophobic nature of the S2 pocket. nih.gov
| Compound Series | Substituent Position | Favorable Substituents | Unfavorable Substituents | Effect on Potency |
|---|---|---|---|---|
| Pyrrolo[3,4-c]pyridine Analogs | Pyridine Ring | Methyl | None (removal) | Removal of methyl leads to significant loss of activity. nih.gov |
| Pyrrolo[3,4-c]pyridine Analogs | R2 | Ethyl, Propyl | Phenyl, Cyclopentyl | Larger substituents lead to a significant loss of potency. nih.gov |
| Mpro Inhibitors | Phenyl Ring (ortho) | Cl, CF3, CN | Me, OMe | Potency order: Cl > CF3 > CN > Me > OMe. nih.gov |
| Mpro Inhibitors | Phenyl Ring | Ethyl | Isobutyl, O-isopropyl | Increasing size and/or polarity decreases potency. nih.gov |
Protein-Ligand Interaction Analysis
Understanding the precise interactions between pyrrolopyridine compounds and their target proteins is essential for rational drug design. This is achieved through a combination of crystallographic studies, binding affinity measurements, and computational analysis.
Crystallographic Studies of Target-Compound Complexes
X-ray crystallography provides atomic-level detail of how a ligand binds within the active site of its target protein. For example, the crystal structure of an Mpro inhibitor with a m-chloropyridine moiety revealed that this group sits in the S1 pocket and makes a critical hydrogen bond with the histidine residue H163. nih.govscienceopen.com The amide carbonyl was also observed to interact with glycine G143, while a m-chlorophenyl group occupied the hydrophobic S2 pocket. nih.govscienceopen.com
In another example, the co-crystal structure of a pyrimidoindole-based inhibitor in complex with GSK-3β showed that the hinge-binding portion of the molecule is stabilized by two direct hydrogen bonds and one water-bridged interaction with the protein. uef.fi Such detailed structural information is invaluable for explaining observed SAR and guiding the design of more potent and selective inhibitors.
Binding Affinity Measurements (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))
Quantitative binding assays are used to determine the affinity of a compound for its target. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide thermodynamic and kinetic data, respectively, on the protein-ligand interaction.
For a series of pyrrolopyrimidine derivatives targeting CSF1R, a competition binding assay was used to quantitatively measure the interaction between the compounds and the kinase. nih.gov This type of assay determines the dissociation constant (Kd), a measure of binding affinity. The results showed that several compounds bound preferentially to the autoinhibited form of the kinase, with some exhibiting a more than 50-fold difference in affinity between the autoinhibited and non-autoinhibited states. nih.gov
| Compound Series | Target | Assay Type | Key Finding |
|---|---|---|---|
| Pyrrolopyrimidines | CSF1R | Competition Binding Assay (Kd) | Compounds showed preferential binding (up to >50-fold) to the autoinhibited form of the kinase. nih.gov |
| Pyrrolo[2,3-b]pyridine derivatives | FGFR1-4 | Enzymatic Assay (IC50) | Compound 4h showed potent inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively. rsc.orgnih.gov |
WaterMap Analysis
WaterMap is a computational tool used to identify the location and thermodynamic properties of water molecules in a protein's binding site. Unstable, high-energy water molecules represent sites where displacing them with a part of a ligand can lead to a significant improvement in binding affinity.
Applications in Materials Science and Chemical Probes
Exploration as Building Blocks for Advanced Functional Materials
The ability of azaindole derivatives to engage in hydrogen bonding and π-π stacking makes them intriguing building blocks for functional materials. However, their incorporation into polymeric and supramolecular structures is less explored compared to the more common 7-azaindole (B17877) isomer.
Polymeric Materials
The development of polymeric materials incorporating the 1H-pyrrolo[3,2-b]pyridine scaffold is a nascent field of research. In principle, the amine and pyrrole (B145914) N-H functionalities of derivatives like 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine could be utilized as monomeric units. These groups could participate in polymerization reactions to form polyamides, polyimides, or other functional polymers. Such materials could theoretically possess unique photophysical or conductive properties derived from the aromatic heterocyclic core, though specific examples are not extensively documented in current literature.
Supramolecular Assemblies
Azaindoles are well-known for their ability to form predictable hydrogen-bonded dimers and other self-assembled structures. This characteristic is a cornerstone of supramolecular chemistry. The 1H-pyrrolo[3,2-b]pyridine framework possesses both hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine (B92270) nitrogen) sites, predisposing it to form ordered assemblies. nih.gov While extensive studies on the supramolecular chemistry of this compound are not available, the potential for creating complex, non-covalent networks for applications in sensing, catalysis, or molecular electronics remains an area of interest. acs.org
Design and Synthesis as Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological systems. nih.gov The azaindole scaffold is considered a "privileged structure" in medicinal chemistry and is used to design molecules that can interact with biological targets, a first step toward developing probes. nih.govacs.org
Fluorescent Probes
Fluorescent probes are molecules that can be used to visualize and quantify biological analytes, events, or enzymatic activities through changes in their fluorescence. nih.govcaymanchem.com The development of probes based on the 1H-pyrrolo[3,2-b]pyridine scaffold is a promising yet underexplored area.
The core structure's similarity to natural purines suggests it could be used to design probes for nucleic acids or nucleotide-binding proteins. nih.gov The intrinsic fluorescence of many heterocyclic compounds provides a foundation for creating "turn-on" or "turn-off" sensors. For example, a non-fluorescent derivative could be designed to become fluorescent upon reacting with a specific analyte. nih.gov While many fluorescent probes have been developed from the 7-azaindole isomer, the application of the 4-azaindole (B1209526) core in this context remains an open area for research and development. nih.gov
Affinity Probes
Affinity probes are used to selectively label and identify biological targets, such as proteins. They typically consist of a recognition element, a reactive group for covalent bonding, and a reporter tag. The development of inhibitors for specific enzymes is often a precursor to designing affinity probes. nih.gov
Research has focused on developing 1H-pyrrolo[3,2-b]pyridine (4-azaindole) derivatives as potent inhibitors for biological targets like p21-activated kinase-1 (PAK1). nih.gov In these studies, the 4-azaindole core was chosen to improve physicochemical properties compared to indole-based inhibitors, resulting in compounds with enhanced permeability and solubility. nih.gov Such optimized molecules could serve as the foundational "recognition element" for the subsequent synthesis of affinity-based probes designed to covalently label and identify their target proteins in complex biological samples.
Ligands in Coordination Chemistry
The nitrogen atoms within the 1H-pyrrolo[3,2-b]pyridine ring system make it an excellent candidate for use as a ligand in coordination chemistry, capable of binding to various metal ions to form stable complexes.
While the coordination chemistry of 7-azaindole is well-established, studies involving the 4-azaindole isomer are less common but have yielded significant findings. nih.govrsc.org Research has demonstrated the synthesis of a homoleptic iron(II) complex using deprotonated 4-azaindole as a ligand. nih.gov In this work, four equivalents of 4-azaindole were reacted with an iron(II) chloride precursor in the presence of a base, sodium hexamethyldisilazide (NaHMDS), to yield the complex. nih.gov
Structural analysis revealed that the 4-azaindolide anion coordinates to the iron(II) center exclusively through the pyrrolic N1 nitrogen atom. nih.gov This coordination behavior highlights the versatility of the 4-azaindole scaffold as a ligand and opens possibilities for creating novel metal complexes with unique catalytic, magnetic, or photophysical properties.
| Complex Synthesis Overview | |
| Parent Ligand | 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) |
| Metal Ion | Iron(II) |
| Reaction | Reaction of 4-azaindole with FeCl₂(THF)₁.₅ in the presence of NaHMDS. nih.gov |
| Coordination Mode | The ligand coordinates to the Fe(II) ion through the pyrrolic N1 atom. nih.gov |
| Significance | Demonstrates the viability of the 4-azaindole scaffold in forming stable transition metal complexes, distinct from the more commonly studied 7-azaindole. nih.gov |
This table summarizes findings on the coordination chemistry of the parent 1H-pyrrolo[3,2-b]pyridine scaffold.
Concluding Remarks and Future Research Outlook
Summary of Key Research Achievements for 7-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine
The principal achievement surrounding this compound lies in its role as a foundational scaffold for potent kinase inhibitors. The pyrrolopyridine nucleus is a recognized pharmacophore, and this specific derivative has been instrumental in creating advanced molecules targeting critical cellular pathways.
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have demonstrated significant potential as inhibitors for a range of kinases. nih.gov For instance, research into inhibitors of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase, a target in various diseases, utilized a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine core. nih.gov Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in many cancers. rsc.org One such derivative, compound 4h , showed strong inhibitory activity against FGFR1, 2, and 3, and was found to inhibit proliferation and induce apoptosis in breast cancer cells. rsc.org
The broader family of pyrrolopyridines has shown diverse biological activities. Pyrrolo[3,2-c]pyridine derivatives have been synthesized as colchicine-binding site inhibitors with significant antitumor effects against cancer cell lines like HeLa, SGC-7901, and MCF-7. nih.gov Furthermore, various isomers, such as those of pyrrolo[3,4-c]pyridine, have been investigated for analgesic, sedative, antidiabetic, antimycobacterial, and antiviral properties. nih.govresearchgate.net These extensive findings for related scaffolds underscore the therapeutic potential inherent in the pyrrolopyridine framework, highlighting the importance of this compound as a building block for novel drug candidates.
Identification of Remaining Research Gaps
Despite its utility as a synthetic intermediate, several research gaps persist for this compound itself.
Intrinsic Biological Activity: There is a notable lack of published research on the inherent biological or pharmacological activities of the compound itself. Most studies focus on the properties of the more complex molecules derived from it. A thorough screening of this compound against various biological targets could reveal currently unknown activities.
Limited Synthetic Exploration: While used in specific synthetic pathways, the full synthetic versatility of this compound may not be completely explored. Research into its reactivity in a wider range of chemical transformations could unlock novel molecular scaffolds.
Materials Science Applications: The potential for this compound in materials science is largely unexplored. Its rigid, heteroaromatic structure could lend itself to applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), but this area remains uninvestigated.
Comparative Isomer Studies: The broader pyrrolopyridine family contains six structural isomers. nih.govresearchgate.net A systematic comparative study of the physicochemical and biological properties of this compound against its other methylated amine isomers is absent from the literature.
Prospective Avenues for Synthetic Innovation
Future synthetic research could focus on optimizing the production of this compound and expanding its utility.
Novel Synthetic Routes: Developing more efficient, high-yield, and environmentally friendly ("green") synthetic routes to this compound would be highly valuable. This could involve exploring novel catalytic systems or flow chemistry approaches. For instance, the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has involved evaluating different cross-coupling strategies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to optimize the route. nih.gov
Diversity-Oriented Synthesis: Using this compound as a starting point for diversity-oriented synthesis could generate large libraries of novel pyrrolopyridine derivatives. These libraries could then be screened for a wide range of biological activities, accelerating the discovery of new lead compounds.
Functionalization Studies: Detailed investigation into the selective functionalization at different positions of the pyrrole (B145914) and pyridine (B92270) rings could provide access to a new chemical space. Challenges in selective protection and deprotection, as seen in the synthesis of related azaindoles, highlight the need for innovative synthetic methodologies. nih.gov
Emerging Directions in Biological and Materials Applications
The future for this compound is promising, with potential applications extending beyond its current use.
Targeting New Kinases and Proteins: While its derivatives have been used to target kinases like CSF1R and FGFR, there is potential to design inhibitors for other protein families where the pyrrolopyridine scaffold could be advantageous. rsc.orgmdpi.com This includes exploring its use in developing inhibitors for Janus kinase 3 (JAK3) or as phosphodiesterase 4B (PDE4B) inhibitors. acs.orgnih.gov
Development as Molecular Probes: Fluorescently-tagged derivatives of this compound could be developed as chemical probes to study biological systems, for example, in cellular imaging to visualize specific organelles or protein interactions.
Organic Electronics and Material Science: The heteroaromatic nature of the pyrrolopyridine core suggests potential for applications in organic electronics. Research could explore its incorporation into polymers or small molecules designed for use as semiconductors, charge-transport materials, or emitters in electronic devices.
Potential for Translational Research (Pre-clinical/Computational Focus)
Translational research efforts can bridge the gap between basic chemical synthesis and clinical application.
Computational Modeling and Docking Studies: Molecular modeling can predict the binding of derivatives of this compound to various protein targets. Such in silico studies can guide the rational design of more potent and selective inhibitors, as has been done for developing 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors. nih.gov These computational approaches can prioritize which derivatives to synthesize and test, saving time and resources.
Pharmacokinetic Profiling: For any new derivative showing promising biological activity, early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial. As seen with CSF1R inhibitors, evaluating properties like metabolic stability is a key step in advancing a compound from a "hit" to a "lead". mdpi.com
Lead Optimization for Pre-clinical Candidates: If a derivative shows high potency and a favorable ADME profile, further optimization can be undertaken to improve its drug-like properties. This involves iterative cycles of design, synthesis, and testing to develop a pre-clinical candidate suitable for in vivo studies in animal models of disease.
Q & A
Q. Basic
- NMR : H and C NMR confirm substituent positions (e.g., methyl at C7 and amine at C6). Aromatic protons in the pyrrolo-pyridine ring appear as distinct doublets (δ 6.8–8.2 ppm).
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular ion peaks (CHN, [M+H] = 148.0876).
- IR : N-H stretching (3300–3500 cm) and aromatic C=C bonds (1600–1450 cm) provide functional group confirmation .
How should researchers design experiments to investigate the structure-activity relationships (SAR) of derivatives of this compound?
Advanced
Use a Design of Experiments (DoE) framework to systematically vary substituents (e.g., methyl, halogen, or aryl groups) and reaction parameters (temperature, solvent polarity). A 2 factorial design can identify critical variables influencing bioactivity. For example, varying the methyl group’s position (C7 vs. C4) and measuring binding affinity to kinase targets reveals steric and electronic effects .
What are the common challenges in purifying this compound, and how can they be addressed?
Basic
Challenges include low solubility in polar solvents and co-elution of byproducts. Strategies:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit temperature-dependent solubility.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities.
- Chelation : Add EDTA to remove trace metal catalysts .
What strategies can resolve contradictions between computational predictions and experimental results in the compound’s reaction pathways?
Q. Advanced
- Iterative Validation : Compare computed transition-state geometries with kinetic isotope effects (KIE) from labeled experiments.
- Solvent Modeling : Incorporate explicit solvent molecules (e.g., water or ethanol) in DFT calculations to account for solvation effects, which may explain discrepancies in regioselectivity .
- Error Analysis : Use Bayesian statistics to quantify uncertainty in computational parameters (e.g., basis sets).
How to assess the stability of this compound under various storage conditions?
Q. Basic
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products.
- Recommendation : Store in amber vials under nitrogen at -20°C to prevent oxidation .
How can advanced microspectroscopic imaging techniques elucidate surface interactions of this compound in environmental chemistry studies?
Q. Advanced
- ToF-SIMS : Maps molecular distribution on surfaces (e.g., silica nanoparticles) to study adsorption mechanisms.
- AFM-IR : Resolves nanoscale chemical interactions, such as hydrogen bonding between the amine group and carbonyl-functionalized surfaces.
- Application : Assess the compound’s role in indoor air chemistry by analyzing its reactivity with ozone on paint or dust surfaces .
What are the key functional groups in this compound that influence its reactivity?
Q. Basic
- 6-Amino Group : Participates in hydrogen bonding and acts as a nucleophile in alkylation reactions.
- 7-Methyl Group : Induces steric hindrance, directing electrophilic substitution to the C3 position.
- Pyrrolo-Pyridine Core : Aromatic π-system enables charge-transfer interactions in catalytic systems .
How to apply machine learning (ML) algorithms to optimize the synthesis parameters of this compound?
Q. Advanced
- Data Collection : Compile historical data on yields, solvents, catalysts, and temperatures.
- Feature Selection : Use Random Forest models to rank variables (e.g., catalyst loading > solvent polarity).
- Prediction : Train neural networks to recommend conditions for new derivatives (e.g., 90% accuracy in predicting optimal stirring time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
